molecular formula C10H10IN3 B13427882 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B13427882
M. Wt: 299.11 g/mol
InChI Key: WARKVCLFBZUOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-iodo-3,5-dimethylpyrazole with a pyridine derivative can be catalyzed by a suitable base or acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodopyrazole
  • 3,5-dimethylpyrazole
  • 4-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Uniqueness

4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both iodine and pyridine moieties, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

4-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine

InChI

InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-3-5-12-6-4-8/h3-6H,1-2H3

InChI Key

WARKVCLFBZUOGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=NC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.